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Compound of Interest

Methyl 3-(3-
Compound Name:
bromophenyl)propanoate

Cat. No.: B121748

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Methyl 3-(3-bromophenyl)propanoate against
its structural isomer, Methyl 3-(4-bromophenyl)propanoate, and its non-halogenated parent
compound, Methyl 3-phenylpropionate. The information is intended to support research and
development activities by presenting key physicochemical data and standardized experimental
protocols.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Methyl 3-(3-
bromophenyl)propanoate and its selected alternatives. These properties are essential for
understanding the compound's behavior in various experimental settings.
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Methyl 3-(3- Methyl 3-(4-
Methyl 3-
Property bromophenyl)prop bromophenyl)prop )
phenylpropionate
anoate anoate
CAS Number 151583-29-8[1][2] 75567-84-9[3] 103-25-3
Molecular Formula C10H11BrO2[1][2] C10H11BrO2[3] C10H1202
Molecular Weight 243.10 g/mol 243.10 g/mol [3] 164.20 g/mol
) o o Colorless to pale
Physical Form Liquid Clear liquid o
yellow liquid
Density 1.382 g/mL at 25 °C 1.39 g/cm3 1.043 g/mL at 25 °C
- _ 287.3+15.0°Cat 760 287.26 °C at 760
Boiling Point 91-92 °C at 4 mmHg
mmHg[1] mmHg
Refractive Index n20/D 1.540 n20/D 1.502
Flash Point 127.5 + 20.4 °C[1] 127.53 °C 212 °F

Experimental Data Comparison

While specific, verified experimental spectra for Methyl 3-(3-bromophenyl)propanoate were

not available in the public databases searched, the following sections provide data for its close

structural analogues. This information can be used to predict the expected spectral

characteristics of the target compound.

Predicted Spectroscopic Data for Methyl 3-(3-
bromophenyl)propanoate

Based on the analysis of its structural analogues, the following spectral characteristics can be

anticipated:

e 1H NMR: Signals corresponding to the methyl ester protons (singlet, ~3.7 ppm), two

methylene groups (triplets, ~2.6-3.0 ppm), and aromatic protons on the bromophenyl ring

(multiplets, ~7.0-7.5 ppm).
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13C NMR: Resonances for the methyl ester carbon (~52 ppm), methylene carbons (~30-35
ppm), aromatic carbons (~122-140 ppm), and the carbonyl carbon (~172 ppm).

IR Spectroscopy: Characteristic peaks for C=0 stretching of the ester (~1735 cm~1), C-O
stretching (~1160-1250 cm~1), aromatic C=C stretching (~1475, 1570 cm~1), and C-Br
stretching.

Mass Spectrometry: A molecular ion peak [M]* and a [M+2]* peak of nearly equal intensity,
characteristic of a bromine-containing compound. Common fragments would arise from the
loss of the methoxy group (-OCHs) and the cleavage of the bond between the methylene
groups.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of Methyl 3-(3-

bromophenyl)propanoate and similar compounds.

Synthesis of Methyl 3-(3-bromophenyl)propanoate

This two-step protocol is adapted from a patented procedure for the synthesis of the precursor

acid, 3-(3-bromophenyl)propanoic acid, followed by a standard esterification method.[4]

Step 1: Synthesis of 3-(3-bromophenyl)propanoic acid[4]

Reaction Setup: In a 500 mL glass reaction bottle equipped with a stirrer and thermometer,
combine 60.6 g (0.189 mol) of 2-(3-bromobenzyl) dimethyl malonate and 73 mL of water.

Hydrolysis: While stirring and maintaining the temperature between 50-60 °C, slowly add
63.8 g of a 26% aqueous sodium hydroxide solution over 1 hour.

Reaction Completion: Maintain the reaction mixture at 50-60 °C for an additional 3.5 hours.

Decarboxylation: Cool the mixture to 30 °C and add 60 mL of 36% concentrated hydrochloric
acid. Add 100 mL of dichloromethane, stir for 10 minutes, and then allow the layers to
separate for 30 minutes.

Work-up: Separate the lower organic layer and remove the dichloromethane by distillation.
Heat the residue to 150 °C and maintain for 1.5 hours.
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 Purification: Cool the mixture to 80 °C, add 50 mL of petroleum ether, and allow it to cool to
room temperature. The product will precipitate. Filter the solid and dry to obtain 3-(3-
bromophenyl)propanoic acid.

Step 2: Fischer Esterification

e Reaction Setup: In a round-bottom flask, dissolve the 3-(3-bromophenyl)propanoic acid in an
excess of methanol (e.g., 10 molar equivalents).

» Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

e Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography
(TLC) until the starting material is consumed.

o Work-up: Cool the reaction mixture and remove the excess methanol under reduced
pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a
saturated sodium bicarbonate solution, followed by brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield Methyl 3-(3-bromophenyl)propanoate.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs) in a clean NMR tube. For 3C NMR, a higher concentration
of 50-100 mg may be required for a spectrum with a good signal-to-noise ratio.

o Data Acquisition: Acquire *H and 13C NMR spectra on a standard NMR spectrometer (e.g.,
400 MHz). Use tetramethylsilane (TMS) as an internal standard (0O ppm).

2. Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample, place a small drop directly onto the crystal of an
Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
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o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~*. Perform a
background scan of the clean ATR crystal before running the sample.

3. Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas
Chromatography (GC-MS) for volatile compounds like esters.

 lonization: Use Electron lonization (El) at a standard energy of 70 eV.

o Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range
(e.g., 50-450 amu).

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of the
compared compounds.
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Caption: Workflow for the synthesis of Methyl 3-(3-bromophenyl)propanoate.
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Caption: Structural relationships between the target compound and its analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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